Propazine

Overview

Description

Propazine is a herbicide belonging to the triazine chemical class, which also includes atrazine and simazine. It is primarily used to control broadleaf and grass weeds in agricultural settings. This compound works by inhibiting photosynthesis in the target plants, specifically by interfering with the photosystem II complex in chloroplasts .

Mechanism of Action

Target of Action

Propazine primarily targets the Histamine H1 receptor , Muscarinic acetylcholine receptor , Alpha-1A adrenergic receptor , Dopamine D2 receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of heart rate.

Mode of Action

This compound acts as an antagonist of its primary targets . This means it binds to these receptors and inhibits their normal function. For instance, by blocking the Histamine H1 receptor, it can exert a sedative effect due to its antihistamine property .

Biochemical Pathways

It’s known that this compound and similar compounds can disrupt neuroendocrine control at the hypothalamus level . This disruption can lead to alterations in hormone levels and potentially affect various downstream physiological processes .

Pharmacokinetics

In animal studies, it has been observed that this compound undergoes significant first-pass metabolism, resulting in low oral bioavailability . The metabolic extraction ratio was estimated to be 87%, suggesting a significant first-pass effect . Blood exposure to this compound was negligible (lower than 5%) compared with metabolite exposure .

Result of Action

It’s known that this compound and similar compounds can disrupt endocrine function, leading to potential reproductive dysfunction and behavioral abnormalities . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound is nonbiodegradable, which results in the secondary release of this compound from sludge to water due to changes in the external environment during the treatment process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propazine is synthesized through a reaction involving cyanuric chloride and isopropylamine. The process begins with the reaction of cyanuric chloride with two equivalents of isopropylamine in the presence of an acid-binding agent. This reaction yields this compound as the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyanuric chloride and isopropylamine are reacted under controlled conditions. The reaction is typically carried out in a solvent such as acetone or ethanol, and the temperature is maintained between 0°C and 5°C to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Propazine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Under certain conditions, this compound can be reduced to simpler compounds.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of hydroxythis compound and other oxidized derivatives.

Reduction: Reduction reactions typically yield simpler triazine derivatives.

Substitution: Substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

Agricultural Use

Herbicide for Crop Protection

- Target Crops : Propazine is predominantly used in sweet sorghum and other cereal crops. It can be applied pre-emergence, at planting, or post-emergence to effectively manage weed populations.

- Weed Control Mechanism : this compound works by inhibiting photosynthesis in susceptible plants, leading to their death while allowing the crop to thrive. This selective action is crucial for maintaining crop yields and reducing competition for resources.

Application Rates and Efficacy

- Research indicates that this compound can be applied at varying rates depending on the specific weed pressures and growth stages of the crops. Studies have shown that application rates can significantly influence the effectiveness of weed control while minimizing crop injury .

Environmental Impact Studies

Persistence and Mobility

- This compound is noted for its persistence in soil and resistance to degradation through hydrolysis or photolysis. This characteristic raises concerns regarding its potential environmental impact, particularly in terms of groundwater contamination .

Toxicological Assessments

- Various studies have assessed the chronic toxicity of this compound to non-target organisms. For instance, laboratory studies indicated that this compound has a significant impact on aquatic life, with observed effects on growth and survival rates of species like fathead minnows and daphnids at certain concentrations . The herbicide has been categorized as moderately toxic to some aquatic invertebrates, highlighting the need for careful management practices to mitigate ecological risks.

Case Studies

Case Study 1: Sorghum Crop Management

- In a comparative study of atrazine and this compound, both herbicides were evaluated for their effectiveness in controlling weed populations in sorghum fields. The results demonstrated that while both chemicals were effective, this compound showed a lower incidence of crop injury compared to atrazine when applied at optimal rates .

Case Study 2: Aquatic Toxicity Assessment

- A comprehensive study evaluated the effects of this compound on aquatic ecosystems by monitoring its impact on various species over time. The findings revealed that exposure to this compound led to significant reductions in growth rates among sensitive fish species, necessitating a reevaluation of its application practices near water bodies .

Regulatory Considerations

Risk Assessment and Classification

- The U.S. Environmental Protection Agency (EPA) classifies this compound as a Group "C" chemical, indicating it is a possible human carcinogen based on animal studies showing increased incidences of tumors . This classification underscores the importance of adhering to recommended application guidelines and conducting further research into its long-term effects on human health and the environment.

Data Table: Summary of this compound Applications

Comparison with Similar Compounds

- Atrazine

- Simazine

- Prometryne

- Ametryne

Comparison:

- Atrazine: Like propazine, atrazine inhibits photosynthesis by targeting the photosystem II complex. atrazine is more widely used and has a broader spectrum of activity.

- Simazine: Similar in structure and function to this compound, simazine is also used to control broadleaf and grass weeds. It has a slightly different substitution pattern on the triazine ring.

- Prometryne: Another triazine herbicide, prometryne has additional methylthio groups, which can affect its solubility and environmental persistence.

- Ametryne: Ametryne contains additional ethylthio groups, making it more effective against certain types of weeds but also more persistent in the environment .

This compound stands out due to its specific application in controlling certain weed species and its relatively lower toxicity compared to some other triazine herbicides .

Biological Activity

Propazine is a triazine herbicide widely used in agriculture to control a variety of weeds. Its biological activity is primarily associated with its mechanism of action as an inhibitor of photosystem II (PSII) in plants, leading to significant ecological and health implications. This article provides a comprehensive overview of the biological activity of this compound, including its effects on aquatic organisms, potential endocrine disruption, and relevant case studies.

This compound acts by inhibiting the electron transport chain in PSII, which is crucial for photosynthesis. This inhibition leads to reduced photosynthetic efficiency and can cause oxidative stress in plant cells due to the accumulation of reactive oxygen species (ROS). The resulting cellular damage can lead to decreased growth rates and increased mortality in sensitive species.

Aquatic Organisms

Research has shown that this compound is toxic to various aquatic organisms, particularly phytoplankton species. A study investigating the effects of several PSII herbicides found that this compound had an EC50 (effective concentration for 50% inhibition) for growth rate (SGR) of 187 µg L for Chaetoceros muelleri, indicating a lower toxicity compared to diuron but still significant enough to impact aquatic ecosystems .

| Herbicide | EC50 (µg L) | Relative Potency (ReP) |

|---|---|---|

| Diuron | 12.4 | 1 |

| This compound | 187 | 0.087 |

| Tebuthiuron | 48.6 | 0.066 |

The relative potency values indicate that this compound is approximately 11 times less toxic than diuron .

Endocrine Disruption

This compound has also been implicated in endocrine disruption, particularly concerning its effects on reproductive hormones. Studies have indicated that exposure to this compound can attenuate the luteinizing hormone (LH) surge in laboratory animals, which is a critical indicator of reproductive health . This disruption can have cascading effects on population dynamics and biodiversity.

Case Study 1: Marine Microalgae Sensitivity

In a comparative study on the sensitivity of marine microalgae to various herbicides, Skeletonema costatum was found to be more sensitive to this compound than C. muelleri, with an EC50 value indicating higher susceptibility . This suggests that different species exhibit varying levels of sensitivity to this compound, which can influence community structure in marine environments.

Case Study 2: Risk Assessment for Endangered Species

The U.S. Environmental Protection Agency (EPA) conducted a draft biological evaluation assessing the risks posed by this compound to federally listed endangered species. The evaluation highlighted potential risks based on environmental concentrations and exposure pathways, underscoring the need for careful management of this herbicide in agricultural practices .

Research Findings

Recent studies have employed pathway-based approaches to assess the biological hazards associated with this compound and other triazine herbicides. These approaches utilize high-throughput screening (HTS) assays to identify molecular changes induced by chemical exposure, providing insights into potential adverse outcomes at higher biological levels .

Additionally, this compound's long-term effects on mammalian health have been documented, with associations made between early exposures and chronic diseases such as cancer in laboratory settings .

Properties

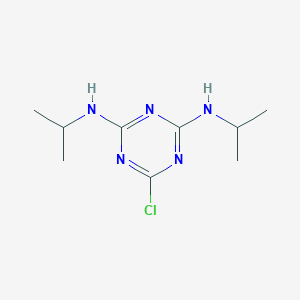

IUPAC Name |

6-chloro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNRPILHGGKWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5Cl, C9H16ClN5 | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021196 | |

| Record name | 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [ICSC], COLOURLESS CRYSTALLINE POWDER. | |

| Record name | Propazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

6.2 benzene; 6.2 toluene; 2.5 carbon tetrachloride; 5 diethyl ether (all in g/kg at 20 °C, Difficult to dissolve in organic solvents, In water, 8.6 mg/L at 22 °C, Solubility in water at 22 °C: very poor | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.162 g/cu cm at 20 °C, 1.162 g/cm³ | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000013 [mmHg], 1.31X10-7 mm Hg at 25 °C, negligible | |

| Record name | Propazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

... Propazine has been grouped with several structurallyrelated, chlorinated triazines (e.g., atrazine, simazine, and 3 chlorotriazine degradates common to atrazine, simazine and propazine) on the basis of a common mechanism of toxicity for disruption of the hypothalamic-pituitary-gonadal (HPG) axis. As a result of their common mechanism of toxicity, exposure to propazine, like exposure to atrazine, results in reproductive and developmental effects and consequences that are considered relevant to humans. These effects form the basis of the regulatory endpoint selection for both compounds. This mechanism involves a central nervous system (CNS) toxicity, specifically, neurotransmitter and neuropeptide alterations at the level of the hypothalamus, which cause cascading changes to hormone levels, e.g., suppression of the luteinizing hormone surge prior to ovulation resulting in prolonged estrus in adult female rats (demonstrated with atrazine and propazine), and developmental delays, i.e., delayed vaginal opening and preputial separation in developing rats (studied in atrazine and propazine). These neuroendocrine effects are considered the primary toxicological effects of regulatory concern. The NOAEL for endocrine changes is protective of systemic toxicity., After subchronic and chronic exposure to propazine, a variety of species were shown to exhibit neuroendocrine effects resulting in both reproductive and developmental consequences that are considered relevant to humans. These neuroendocrine effects are biomarkers of a neuroendocrine mechanism of toxicity that is shared by several other structurally-related chlorinated triazines including atrazine, simazine, and three chlorinated degradates - G-28279 (des-isopropyl atrazine or DIA), and G-30033 (des-ethyl atrazine or DEA), and G-28273 (diaminochlorotriazine or DACT) - the latter two which can result from the degradation of propazine. These six compounds disrupt the hypothalamic-pituitary-gonadal (HPG) axis, part of the central nervous system, causing cascading changes to hormone levels and developmental delays. For propazine, a neuroendocrine endpoint was identified for chronic dietary exposure based on adverse effects of estrous cycle alterations and luteinizing hormone (LH) surge suppression observed in a LH surge study on female rats exposed to atrazine. The corresponding NOAEL was 1.8 mg/kg/day. Because the database for propazine's potential neuroendocrine effects is less robust than the atrazine database, particularly for the young, the /EPA/ concluded that atrazine data could be used as bridging data for propazine due to the fact that propazine and atrazine share the neuroendocrine mechanism of toxicity described above, and that these neuroendocrine effects are considered the primary toxicological effects of regulatory concern for chronic exposure., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation and sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/ | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, Crystals | |

CAS No. |

139-40-2 | |

| Record name | Propazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propazine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | propazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYP5U99Q5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

229.7 °C, 213 °C | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of propazine?

A1: this compound acts as a photosystem II electron transport inhibitor. [] It binds to the D1 protein in the thylakoid membrane of chloroplasts, disrupting the electron transport chain and inhibiting photosynthesis. [, ] This ultimately leads to the death of susceptible plants.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C9H16ClN5, and its molecular weight is 230.71 g/mol. []

Q3: How does this compound behave in different soil types?

A4: this compound's behavior varies depending on soil properties like organic matter content and clay composition. [, ] Higher organic matter generally increases its adsorption and reduces leaching potential. [, ]

Q4: Does temperature influence this compound's effectiveness?

A5: Yes, temperature plays a role in this compound's dissolution rate and efficacy. [] Higher temperatures generally lead to faster dissolution and potentially increased activity. []

Q5: Does this compound exhibit any catalytic properties?

A5: Based on available research, this compound is primarily studied for its herbicidal activity, and there is no indication of significant catalytic properties.

Q6: Have computational methods been used to study this compound?

A6: While computational chemistry techniques might have been employed, the provided research doesn't delve into specific simulations, calculations, or QSAR models for this compound.

Q7: How does the structure of this compound relate to its herbicidal activity?

A8: The triazine ring structure and the chlorine substituent are crucial for this compound's activity. [, ] Modifications to these moieties can significantly alter its potency and selectivity. [, ]

Q8: Are there regulations regarding this compound use due to environmental concerns?

A10: Yes, this compound use is subject to regulations due to its potential environmental impact. [, ] Its presence in water sources has raised concerns, leading to restrictions and monitoring in some regions. [, ]

Q9: What analytical methods are used to quantify this compound?

A11: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for this compound analysis in environmental and biological matrices. [, , ]

Q10: What are the environmental concerns associated with this compound?

A12: this compound's persistence in soil and potential leaching to groundwater raise environmental concerns. [, ] It can contaminate water resources and potentially affect aquatic life. [, ]

Q11: What factors influence the dissolution of this compound?

A14: Temperature, pH, and the presence of organic matter can affect this compound's dissolution rate. []

Q12: What is the biodegradability of this compound?

A15: this compound can be biodegraded by microorganisms in soil, but its persistence suggests a relatively slow degradation rate. []

Q13: Are there any alternatives to this compound for weed control?

A16: Yes, several herbicides with different modes of action can be used as alternatives to this compound. [, , , ] The choice depends on the specific weed spectrum, crop tolerance, and environmental considerations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.